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OCTAETHOXY-1,3,5-TRISILAPENTANE

Cat. No.: B1148590
CAS No.: 1263429-91-9
M. Wt: 472.79366
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Description

Contextualization within Polysiloxane and Organosilica Precursor Research

The field of materials science relies heavily on the development of novel precursors for the synthesis of materials with tailored properties. Alkoxysilanes, a class of compounds containing a silicon-oxygen-carbon bond, are fundamental building blocks in the sol-gel process, a versatile method for creating ceramics and glasses at low temperatures. Within this context, octaethoxy-1,3,5-trisilapentane is a highly functionalized precursor.

The polymerization of alkoxysilanes typically involves two key reactions: hydrolysis and condensation. In the presence of water, the alkoxy groups are replaced with hydroxyl groups (hydrolysis), which then react with other silanol (B1196071) or alkoxy groups to form siloxane (Si-O-Si) bonds (condensation), leading to the formation of a crosslinked network. The rate and extent of these reactions are influenced by factors such as pH, temperature, and the concentration of reactants and catalysts. mdpi.com

The structure of the alkoxysilane precursor plays a crucial role in determining the properties of the final material. For instance, the number of alkoxy groups influences the degree of crosslinking, while the nature of the organic substituent can impart specific functionalities. Researchers have explored a variety of alkoxysilane precursors, including tetraethylorthosilicate (TEOS), 3-glycidyloxypropyltrimethoxysilane (GPTMS), 3-aminopropyltriethoxysilane (B1664141) (APTES), and vinyltriethoxysilane (B1683064) (VTES), to create hybrid organic-inorganic materials with enhanced properties for applications such as anticorrosion coatings. mdpi.comresearchgate.net

Historical Development and Significance of Trisilapentane Derivatives

The study of organosilicon compounds dates back to the 19th century, but it was the development of silicones in the mid-20th century that propelled the field forward. The foundational work on the hydrolysis and condensation of alkoxysilanes laid the groundwork for the sol-gel process and the synthesis of a vast array of organosilica materials.

Trisilapentane derivatives, characterized by a three-silicon atom backbone, represent a specific area of interest within organosilicon chemistry. The parent compound, 1,3,5-trisilapentane (B13421766), is an organohydridosilane, a chemical intermediate used in research and industrial applications. gelest.com Its structure consists of a central silicon atom bonded to two silylmethyl groups.

The significance of trisilapentane derivatives lies in their potential to create materials with controlled porosity and high thermal and chemical stability. The short, flexible siloxane chain allows for the formation of unique network structures that differ from those obtained from simpler monosilane precursors. The development of functionalized trisilapentane derivatives, such as this compound, expands the toolbox of materials scientists, enabling the design of next-generation materials for advanced applications.

Unique Structural Motif and its Implications in Materials Synthesis

The structure of this compound is what sets it apart as a precursor. With eight reactive ethoxy groups distributed across three silicon atoms, it offers a high degree of crosslinking potential. This high functionality can lead to the formation of dense and highly stable silica (B1680970) or polysiloxane networks.

The presence of the flexible Si-CH2-Si linkage in the backbone, inherited from the trisilapentane structure, can impart a degree of organic character and flexibility to the resulting material, distinguishing it from purely inorganic silica derived from precursors like TEOS. This hybrid nature can be advantageous in applications requiring a combination of ceramic-like stability and polymer-like processability.

Overview of Research Trajectories for Alkoxysilane Precursors

Current research in alkoxysilane precursors is focused on several key areas. One major trend is the development of functionalized precursors that can introduce specific chemical properties into the final material. mdpi.comresearchgate.net For example, precursors containing amino, epoxy, or vinyl groups are used to create materials that can be further modified or that exhibit specific interactions with other substances. mdpi.comresearchgate.net

Another important research direction is the investigation of the kinetics and mechanisms of alkoxysilane polymerization. mdpi.com A deeper understanding of these processes allows for better control over the structure and properties of the resulting materials. Computational modeling and advanced characterization techniques are increasingly being used to study these complex reactions. mdpi.com

Furthermore, there is a growing interest in creating more stable alkoxysilane precursors, particularly for applications where controlled and delayed polymerization is desired. acs.org The use of bulkier alkoxy groups or protecting groups that can be removed under specific conditions are strategies being explored to enhance the stability and processability of these precursors. acs.org The development of precursors like this compound fits within this trajectory of designing sophisticated molecules for advanced materials synthesis.

Properties

CAS No.

1263429-91-9

Molecular Formula

C18H44O8Si3

Molecular Weight

472.79366

Synonyms

OCTAETHOXY-1,3,5-TRISILAPENTANE

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Octaethoxy 1,3,5 Trisilapentane

Established Synthetic Routes for OCTAETHOXY-1,3,5-TRISILAPENTANE

The formation of the Si-O-Si bonds characteristic of the trisilapentane backbone can be achieved through several synthetic strategies, which can be broadly categorized into stepwise and direct synthesis approaches.

Stepwise synthesis offers a controlled method for building the trisilapentane structure, allowing for the precise placement of functional groups. A plausible stepwise approach would involve the sequential reaction of chlorosilane or alkoxysilane precursors.

The general principle involves the hydrolysis of a silicon chloride to form a silanol (B1196071) (R₃Si-OH), which can then react with another silicon chloride or undergo self-condensation to form a siloxane bond (R₃Si-O-SiR₃) wikipedia.org. This process can be repeated to extend the siloxane chain. For this compound, this would likely involve precursors such as diethoxydichlorosilane (B1585041) or tetraethoxysilane.

A hypothetical stepwise synthesis could be envisioned as follows:

Formation of a Disiloxane (B77578): Controlled hydrolysis of a suitable ethoxy-substituted chlorosilane to form a disiloxane with reactive end groups.

Chain Extension: Reaction of the disiloxane with a central silicon-containing unit, such as dichlorodiethoxysilane, to form the trisilapentane backbone.

Direct synthesis methods aim to produce the target molecule in a single step, often through the co-hydrolysis and co-condensation of a mixture of precursors. This approach is generally more efficient for larger-scale production.

The sol-gel process is a widely used direct synthesis technique for silica-based materials and can be adapted for the synthesis of specific polyalkoxysiloxanes mdpi.comazonano.comwikipedia.org. In this process, metal alkoxide precursors, such as tetraethoxysilane (TEOS), undergo hydrolysis and polycondensation reactions azonano.comwikipedia.org. The reactions are typically catalyzed by an acid or a base mdpi.com.

For this compound, a direct synthesis approach could involve the carefully controlled co-hydrolysis and co-condensation of a stoichiometric mixture of ethoxy- and chloro-substituted silane (B1218182) monomers. The reaction conditions, such as pH, temperature, and solvent, would need to be optimized to favor the formation of the desired linear trisilapentane structure over cyclic byproducts or longer polymer chains.

Another direct method involves the reaction of elemental silicon with alcohols at elevated temperatures in the presence of a catalyst, such as copper acs.org. This method, known as the "direct process" or "Rochow process," is a cornerstone of industrial silicone production slideshare.net.

Parameter Stepwise Synthesis Direct Synthesis (Sol-Gel)
Control HighModerate
Yield Potentially LowerPotentially Higher
Scalability Less ScalableHighly Scalable
Precursors Chlorosilanes, AlkoxysilanesAlkoxysilanes
Complexity High (multiple steps)Low (one-pot)

Interactive Data Table: Comparison of Synthetic Approaches

Users can sort the table by clicking on the column headers.

Mechanistic Considerations in this compound Formation

The formation of the siloxane bonds in this compound is governed by the mechanisms of hydrolysis and condensation of the silane precursors.

Hydrolysis: The hydrolysis of an alkoxysilane (Si-OR) to a silanol (Si-OH) is the initial step. The rate of hydrolysis is dependent on the nature of the alkoxy group; for instance, methoxy (B1213986) groups hydrolyze faster than ethoxy groups bohrium.com.

Condensation: The subsequent condensation of silanols to form siloxane bonds (Si-O-Si) can occur through two pathways: water-producing condensation (Si-OH + HO-Si → Si-O-Si + H₂O) or alcohol-producing condensation (Si-OR + HO-Si → Si-O-Si + R-OH).

The reaction can be under either kinetic or thermodynamic control. Kinetically controlled conditions, often at lower temperatures, favor the formation of linear structures, while thermodynamically controlled conditions at higher temperatures can lead to the formation of more stable cyclic structures.

Reaction Stage Key Influencing Factors Typical Rate Constants (for TEOS hydrolysis)
Hydrolysis pH, Water concentration, Catalyst4.5 - 65 x 10⁻² M⁻¹ min⁻¹ (acid-catalyzed) nih.gov
Condensation Silanol concentration, Solvent3.2 - 32 x 10³ s⁻¹ (base-catalyzed) nih.gov

Interactive Data Table: Kinetic Parameters in Siloxane Formation

This data is representative of tetraethoxysilane (TEOS) hydrolysis and serves as an illustrative example.

Catalysts play a crucial role in directing the synthetic pathway by influencing the relative rates of hydrolysis and condensation.

Acid Catalysis: In the presence of an acid, the hydrolysis reaction is typically fast, leading to the rapid formation of silanols. The condensation reaction is the rate-limiting step. Acid catalysis generally promotes the formation of linear, less branched polymers. Theoretical studies suggest that protonation of the siloxane oxygen is a key factor in reducing the energy barrier for Si-O bond cleavage under acidic conditions acs.org.

Base Catalysis: Under basic conditions, the condensation reaction is generally faster than hydrolysis. This leads to the formation of more highly cross-linked and particulate structures.

Organometallic Catalysts: Organometallic compounds, such as those containing tin, zinc, or iron, can also be used to catalyze the formation of polysiloxanes from dialkoxysilanes oup.com. Platinum-based catalysts, like Speier's and Karstedt's catalysts, are widely used in hydrosilylation reactions to form Si-C bonds, which can be a key step in creating functionalized siloxane precursors mdpi.com.

Design Principles for Tailoring this compound Derivatives

The functionalization of this compound to create derivatives with specific properties is a key area of interest. The design principles for these derivatives revolve around the introduction of various organic functional groups.

Organofunctional silanes are hybrid compounds that combine the properties of organic materials with the robustness of inorganic materials mdpi.comsinosil.com. The introduction of functional groups can be achieved by:

Using Functionalized Precursors: Starting the synthesis with precursors that already contain the desired functional groups. For example, using an amino-functionalized alkoxysilane as one of the starting materials would result in a trisilapentane derivative with amino groups.

Post-synthesis Modification: Modifying the this compound molecule after its synthesis. The ethoxy groups can be susceptible to substitution reactions, allowing for the introduction of other functionalities.

A powerful method for creating functionalized siloxanes is through hydrosilylation , which involves the addition of a Si-H bond across a carbon-carbon double or triple bond mdpi.comresearchgate.net. This reaction is typically catalyzed by a platinum complex and allows for the attachment of a wide variety of organic moieties to the silicon backbone mdpi.com.

The choice of the functional group (R) in a precursor of the type R-[Si-(OR')₃]n determines the properties of the final material mdpi.com. These functional groups can impart a range of properties, including improved adhesion, cross-linking capabilities, and surface modification characteristics wacker.com.

Functional Group Potential Property Modification Relevant Synthetic Strategy
Amino (-NH₂) Improved adhesion, basicityUse of amino-functionalized precursors
Epoxy Cross-linking, reactivityHydrosilylation with an epoxy-alkene
Vinyl (-CH=CH₂) Polymerization, cross-linkingUse of vinyl-functionalized precursors
Alkyl Chains Hydrophobicity, lubricityUse of alkyl-functionalized precursors

Interactive Data Table: Functionalization Strategies for Siloxane Derivatives

This table provides illustrative examples of how different functional groups can be incorporated and the resulting property modifications.

Impact of Alkoxy Group Modification

The nature of the alkoxy groups in trisilapentane precursors significantly influences their reactivity, particularly during the sol-gel process where hydrolysis and condensation reactions occur. While this compound is widely used, modifications to the alkoxy groups (e.g., replacing ethoxy with methoxy or propoxy groups) can be strategically employed to tune these reaction rates.

The rate of hydrolysis of alkoxysilanes is highly dependent on the steric bulk of the alkoxy group. Generally, smaller alkoxy groups lead to faster hydrolysis rates. This is attributed to reduced steric hindrance around the silicon atom, allowing for easier nucleophilic attack by water.

The general trend for the hydrolysis rate of alkoxysilanes is: Methoxy > Ethoxy > Propoxy > Butoxy

For instance, methoxysilanes have been observed to hydrolyze at a rate that is 6-10 times faster than their ethoxy counterparts gelest.com. This has significant implications for the sol-gel synthesis of materials, as the choice of alkoxy group can be used to control the gelation time and the final structure of the material.

Under acidic conditions, the hydrolysis rate is also influenced by the number of alkoxy groups, with dimethoxy silanes hydrolyzing faster than trimethoxy silanes. Conversely, under basic conditions, trimethoxy silanes exhibit a faster hydrolysis rate than dimethoxy silanes shinetsusilicone-global.com.

Alkoxy Group Relative Hydrolysis Rate (Normalized to Ethoxy) Primary Byproduct of Hydrolysis Key Considerations
Methoxy (-OCH₃)Faster (approx. 6-10x) gelest.comMethanol (B129727)Higher reactivity, faster gelation, but methanol is a more toxic byproduct brb-international.com.
Ethoxy (-OC₂H₅)1 (Reference)Ethanol (B145695)Moderate reactivity, controlled gelation, ethanol is a less toxic byproduct brb-international.com.
Propoxy (-OC₃H₇)SlowerPropanolLower reactivity, slower gelation, useful for processes requiring longer induction times.
Isopropoxy (-OCH(CH₃)₂)Significantly SlowerIsopropanolIncreased steric hindrance further reduces reactivity.

The choice of alkoxy group also affects the shelf life and stability of the precursor. Precursors with bulkier alkoxy groups tend to be more stable due to their slower hydrolysis rates brb-international.com.

Structural Variations of the Trisilapentane Backbone

Modifications to the trisilapentane backbone can lead to precursors with tailored properties, influencing the characteristics of the final materials derived from them. These variations can include the introduction of branching, the formation of cyclic structures, or the incorporation of different organic bridging groups.

Linear vs. Branched Isomers:

The synthesis of a branched isomer of this compound would involve a different precursor design. For instance, a central silicon atom connected to three other silicon atoms via methylene (B1212753) bridges would constitute a branched structure. The synthesis of such structures can be achieved through carefully designed Grignard reactions with precursors containing multiple reactive sites.

Backbone Structure General Formula Synthetic Approach Potential Impact on Material Properties
Linear (EtO)₃Si-CH₂-Si(OEt)₂-CH₂-Si(OEt)₃Sequential Grignard reactions or hydrosilylationForms materials with ordered, linear channels.
Branched [(EtO)₃Si-CH₂]₃-Si-OEtMulti-step Grignard synthesis with a central tetra-functional silaneCan lead to materials with a more complex, interconnected pore structure.

Cyclic Analogues:

Cyclic carbosilanes with alkoxy groups represent another class of structural variations. For example, 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane is a cyclic analogue with a Si-CH₂-Si-CH₂-Si-CH₂ ring structure. The synthesis of such cyclic compounds often involves intramolecular cyclization reactions of suitable linear precursors. These cyclic precursors can lead to materials with unique and highly ordered porous structures.

Functionalization of the Methylene Bridge:

While this compound features simple methylene (-CH₂-) bridges, it is synthetically feasible to introduce functional groups onto these bridging units. This could be achieved by starting with functionalized dihaloalkanes in the Grignard synthesis. For example, using a 1,3-dihalopropane with a substituent on the second carbon atom could lead to a trisilapentane backbone with a functionalized central bridge. This approach opens up possibilities for creating materials with tailored surface chemistry and functionality.

Advanced Structural Elucidation and Spectroscopic Characterization of Octaethoxy 1,3,5 Trisilapentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds, offering specific insights into the silicon framework and the surrounding organic ligands.

Solid-state 29Si Magic Angle Spinning (MAS) NMR spectroscopy is particularly powerful for analyzing the silicon-oxygen framework. For octaethoxy-1,3,5-trisilapentane, two distinct silicon environments are expected: a central silicon atom bonded to two methylene (B1212753) groups and two ethoxy groups, and two terminal silicon atoms each bonded to one methylene group and three ethoxy groups.

A key application of 29Si MAS NMR in the context of materials derived from this compound is to monitor the integrity of the Si-C bonds during polymerization or hydrolysis-condensation reactions. Studies on the formation of periodic mesoporous organosilicas (PMOs) from this precursor have utilized 29Si MAS NMR to confirm that no significant Si-C bond cleavage occurs during synthesis.

Table 1: Representative 29Si NMR Chemical Shifts for Ethoxysilanes

Compound/Functional GroupTypical 29Si Chemical Shift (ppm)
Methyltriethoxysilane (MTES)-42.14 rsc.org
General Organosilicon Compounds-200 to +50 northwestern.edu
Glass/Quartz Background-110 huji.ac.il

This table presents representative data for similar compounds to infer the expected chemical shifts for this compound.

To verify the integrity of the ethoxy and methylene bridge moieties in this compound, 13C Cross-Polarization Magic Angle Spinning (CP MAS) solid-state NMR is employed. This technique enhances the signal of the less abundant 13C nuclei and provides information on the carbon environments within the molecule.

For the ethoxy groups, two distinct carbon signals are expected: one for the methylene carbons (-O-C H2-CH3) and one for the methyl carbons (-O-CH2-C H3). Additionally, a signal corresponding to the methylene bridges (-Si-C H2-Si-) would be present. Based on data for analogous compounds like triethoxysilane, the ethoxy group carbons would appear at approximately 59 ppm for the -O-CH2- and 18 ppm for the -CH3. chemicalbook.com The chemical shift for the Si-CH2-Si bridge is expected in the alkyl region of the spectrum. oregonstate.edu

1H NMR spectroscopy provides detailed information about the proton environments in the molecule. For this compound, the spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy groups, characteristic of an ethyl group spin system. rsc.org The protons of the Si-CH2-Si bridges would appear as a distinct signal, likely a singlet, in the alkyl region.

In similar ethoxysilane (B94302) compounds, the -OCH2- protons typically resonate around 3.8 ppm, while the -CH3 protons appear around 1.2 ppm. libretexts.org The chemical shift of the Si-CH2-Si protons would be expected at a higher field (lower ppm value) compared to the methylene protons of the ethoxy groups.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound based on Analogous Compounds

GroupPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
-Si-O-CH2-CH3~3.8 (quartet)~59
-Si-O-CH2-CH3~1.2 (triplet)~18
-Si-CH2-Si-Varies (likely singlet)Alkyl region

This table is predictive and based on data from similar ethoxysilane compounds.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

In the FTIR spectrum of this compound, characteristic vibrational modes for the Si-O-C and C-O-C linkages of the ethoxy groups, as well as the Si-C bonds of the methylene bridges, would be expected. Based on studies of tetraethoxysilane (TEOS), strong bands assigned to the Si-O asymmetric stretching mode are typically observed in the 1000-1100 cm-1 region. ispc-conference.orgresearchgate.net Vibrations associated with the C-H bonds of the ethoxy and methylene groups would appear in the 2800-3000 cm-1 range. ispc-conference.org Specifically, CH2 symmetric and asymmetric stretching modes are found around 2900 cm-1 and 2962 cm-1, respectively. ispc-conference.org A distinctive stretching band for silanol (B1196071) groups (Si-OH), should they be present due to hydrolysis, can be detected around 960 cm-1. mdpi.com

Raman spectroscopy provides complementary information. It is particularly useful for analyzing the formation of polysiloxanes from alkoxysilane precursors. rsc.org The Si-O stretching vibration in TEOS has been reported at 655 cm-1. researchgate.net Raman is also effective in detecting silanol groups. nih.gov

Table 3: Key Vibrational Modes Expected for this compound

Vibrational ModeExpected Wavenumber (cm-1) - FTIRExpected Wavenumber (cm-1) - Raman
Si-O Asymmetric Stretch1000-1100 ispc-conference.orgresearchgate.net-
C-H Stretch2800-3000 ispc-conference.org-
Si-OH Stretch (if present)~960 mdpi.comDetectable nih.gov
Si-O Stretch-655 (for TEOS) researchgate.net

This table is based on data from related ethoxysilane compounds.

Mass Spectrometry Techniques for Molecular Compositional Verification

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of this compound. Under electron impact ionization, organosilicon compounds often undergo characteristic fragmentation patterns. For ethoxysilanes, a common fragmentation pathway involves the loss of an ethoxy group (-OC2H5). diva-portal.orglibretexts.org The analysis of the isotopic pattern of the molecular ion and its fragments can confirm the presence and number of silicon atoms, due to the natural abundance of 29Si and 30Si isotopes.

While a detailed mass spectrum for this compound is not available, the fragmentation would likely involve sequential losses of ethoxy groups and potentially cleavage of the Si-CH2-Si bonds. The resulting fragmentation pattern would provide a fingerprint for the molecule's structure.

Rotational Spectroscopy for Gas-Phase Conformational Analysis of Related Trisilapentanes

Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. While this technique has not been applied to the larger and less volatile this compound, detailed studies on the parent compound, 1,3,5-trisilapentane (B13421766), provide significant insights into the conformational landscape of the trisilapentane backbone.

The rotational spectrum of 1,3,5-trisilapentane, observed using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer, revealed the presence of multiple conformations in the molecular beam. elsevierpure.com Quantum chemical calculations identified the three lowest energy structures as having C2, C2v, and C1 symmetry. researchgate.net Interestingly, the relative energy ordering of these conformers is in stark contrast to n-pentane and other silicon-substituted pentane (B18724) derivatives, which is attributed to the longer Si-C bond length and larger size of the silicon atoms, which alters steric hindrance. elsevierpure.comresearchgate.net

The analysis of the rotational spectra allowed for the determination of the rotational constants for each conformer, which are inversely related to the moments of inertia and thus provide precise structural information. Furthermore, splitting in the spectra due to the internal rotation of the terminal -SiH3 groups was observed for the C2v and C1 conformers, allowing for the determination of the barriers to this internal rotation. elsevierpure.comresearchgate.net

Table 4: Calculated Properties of 1,3,5-Trisilapentane Conformers

Conformer SymmetryRelative Energy (cm-1)Calculated Dipole Moment (D)
C200.063 illinois.edu
C11451.07 illinois.edu
C2v1964.88 illinois.edu

This data is for the related compound 1,3,5-trisilapentane and illustrates the type of information obtainable from rotational spectroscopy.

Computational and Theoretical Investigations of Octaethoxy 1,3,5 Trisilapentane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful tools for understanding the electronic properties of molecules. However, specific studies applying these methods to Octaethoxy-1,3,5-trisilapentane are not found in the reviewed literature.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While DFT studies are common for a wide range of molecules, dedicated research on the ground state properties of this compound using this method is not currently available in public-facing research. A related compound, 1,3,5-trisilapentane (B13421766), has been the subject of some study, but this does not provide direct data for its octaethoxy derivative. gelest.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are highly accurate quantum chemistry calculations based on first principles, without the use of experimental data. There are no publicly accessible records of ab initio calculations being performed to predict the properties of this compound.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations are used to study the physical movements of atoms and molecules. Such simulations for this compound have not been published.

Conformational Landscape and Dynamics in Solution

The study of how a molecule like this compound might fold and move in a solvent is crucial for understanding its behavior in various applications. However, no molecular dynamics simulations detailing its conformational landscape in solution are available.

Interaction with Solvents and Other Chemical Species

Understanding the interactions between this compound and its environment is key to predicting its reactivity and utility. Currently, there is no published research on its specific interactions with solvents or other chemicals based on molecular dynamics simulations.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies on the potential chemical reactions of this compound, including the energy changes involved, are not available in the public domain. Such research would be valuable for predicting its stability and reactivity.

Hydrolysis and Condensation Pathways of Ethoxy Groups

The conversion of this compound into a polysiloxane network proceeds through a series of hydrolysis and condensation reactions. While specific computational studies on this compound are not widely available, the reaction mechanisms can be inferred from theoretical investigations of similar alkoxysilanes, such as tetraethoxysilane (TEOS) and its oligomers like hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS). dntb.gov.ua

Hydrolysis

Hydrolysis is the initial step where the ethoxy groups (-OC2H5) are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In an acidic medium, a proton (H+) attacks the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). A water molecule then attacks the silicon atom. unm.edu

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH-) directly attacks the silicon atom, leading to the displacement of the ethoxy group. unm.edu

The hydrolysis of this compound is a stepwise process. The reactivity of the ethoxy groups can be influenced by the molecular structure. For linear siloxanes like OETS, the terminal silicon atoms are generally more sterically hindered than the central silicon atom, which can affect the relative rates of hydrolysis at different sites. However, inductive effects from the growing number of hydroxyl groups on a silicon atom can also increase the rate of subsequent hydrolysis steps at that same silicon center. unm.edu

Condensation

Following hydrolysis, the resulting silanol (B1196071) (Si-OH) groups can undergo condensation reactions to form siloxane (Si-O-Si) bonds, releasing either water or ethanol (B145695).

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule.

The rates of these condensation reactions are also dependent on pH and the concentration of water and catalyst. unm.edu Theoretical studies on similar systems suggest that condensation can begin even before hydrolysis is complete, leading to a complex mixture of partially hydrolyzed and condensed oligomeric species. bohrium.com

The following table provides a simplified representation of the hydrolysis and condensation steps for a single silicon center in the this compound molecule.

Reaction StepGeneral EquationCatalyst
Hydrolysis ≡Si-OC₂H₅ + H₂O ↔ ≡Si-OH + C₂H₅OHH⁺ or OH⁻
Water Condensation ≡Si-OH + HO-Si≡ ↔ ≡Si-O-Si≡ + H₂OH⁺ or OH⁻
Alcohol Condensation ≡Si-OC₂H₅ + HO-Si≡ ↔ ≡Si-O-Si≡ + C₂H₅OHH⁺ or OH⁻

This table represents the general reactions occurring at the silicon centers of this compound.

Studies on the hydrolysis and condensation of OETS have shown that the process leads to the formation of a variety of oligomeric silsesquioxanes. dntb.gov.ua The specific structures formed are influenced by the reaction conditions.

Oligomerization and Network Formation Simulations

Computational simulations, particularly molecular dynamics (MD) and Monte Carlo methods, are powerful tools for modeling the oligomerization and subsequent network formation of alkoxysilane precursors. mdpi.comvt.edu These simulations can predict the evolution of the molecular structure from the initial monomers to the final cross-linked gel.

For this compound, simulations would begin by modeling the hydrolysis and condensation reactions of a collection of monomer molecules. The reaction probabilities can be determined by the local concentrations of reactants, catalyst, and the steric and electronic effects of the growing oligomers.

Key aspects revealed by simulations include:

Growth Mechanisms: Simulations can distinguish between different growth models, such as monomer-cluster, and cluster-cluster aggregation. Under acidic conditions with limited water, the reaction tends to produce weakly branched, polymer-like networks. In contrast, basic conditions with excess water favor the formation of more highly branched, colloidal-like particles. unm.edu

Cyclization: Intramolecular condensation reactions can lead to the formation of cyclic structures within the growing network. These cycles can increase the rigidity of the polymer and affect the final material properties. researchgate.net

Network Topology: The final cross-linked network can be characterized by its distribution of Qn and Tn species (where Q and T denote silicon atoms bonded to four and three oxygen atoms in the siloxane network, respectively, and n is the number of bridging oxygens). For organosilicon precursors like this compound, the presence of the Si-C bonds means the network will be composed of T species.

The table below summarizes typical simulation parameters and outputs for modeling the polymerization of alkoxysilanes.

Simulation Parameter/OutputDescriptionRelevance to this compound
Force Field A set of equations and parameters to calculate the potential energy of the system. Force fields like COMPASS or ReaxFF are often used for siloxanes. mdpi.comnih.govAccurately models the interactions between atoms in the siloxane backbone and the organic side groups.
Reaction Algorithm A method to stochastically model the hydrolysis and condensation reactions based on proximity and reactivity criteria.Determines the rate of polymerization and the types of bonds formed (linear, branched, cyclic).
Structural Analysis Calculation of properties like radius of gyration, pair correlation functions, and degree of cross-linking.Characterizes the size, shape, and connectivity of the growing oligomers and the final network structure.
Mechanical Properties Simulation of stress-strain behavior to predict properties like Young's modulus and tensile strength of the resulting network.Relates the molecular structure of the polysiloxane derived from this compound to its macroscopic mechanical behavior.

This table provides an overview of the computational techniques used to study the polymerization of alkoxysilanes.

Molecular dynamics simulations have been successfully used to model the formation of polydimethylsiloxane (B3030410) (PDMS) oils and networks, demonstrating the evolution of chain length and cross-linking over time. mdpi.comtandfonline.com Similar methodologies can be applied to this compound to predict the structure and properties of the resulting polysiloxane material.

Future Research Directions and Unexplored Potentials of Octaethoxy 1,3,5 Trisilapentane

Investigation of Novel Synthetic Routes and Green Chemistry Approaches

The pursuit of more efficient and environmentally benign methods for synthesizing OCTAETHOXY-1,3,5-TRISILAPENTANE is a critical area of future research. Traditional synthetic methods for organosilanes often involve energy-intensive processes and the use of hazardous chemicals. researchgate.net Green chemistry principles offer a pathway to develop more sustainable alternatives.

Key areas for investigation include:

Catalyst Development: Research into novel, cheaper, and more efficient catalysts, such as those based on earth-abundant metals like cobalt, could significantly improve the sustainability of the synthesis process. acs.orgacs.orgcsic.es The use of air- and water-stable catalysts would further enhance the practicality and environmental friendliness of these methods. acs.orgcsic.es

Alternative Feedstocks: Exploring the use of bio-based precursors, such as those derived from rice hull ash, presents a renewable and carbon-neutral alternative to traditional silicon sources. researchgate.net

Solvent Selection: The use of green solvents, like alcohols, in the synthesis process can reduce the environmental impact associated with volatile organic compounds (VOCs). acs.orgcsic.es

Reaction Conditions: Developing synthetic routes that operate under mild conditions, such as room temperature and low catalyst loading, will contribute to energy savings and improved safety. acs.orgcsic.es

A comparative table of potential green synthesis approaches is presented below:

ApproachCatalystFeedstockSolventReaction ConditionsPotential Benefits
Catalytic Hydrosilylation Platinum-basedChlorosilanes, Unsaturated HydrocarbonsTolueneControlled temperature and pressurePrecise functionalization
Dehydrogenative Coupling Cobalt-basedHydrosilanes, Terminal AlkenesAlcohols (Green Solvents)Room temperature, low catalyst loadingSustainable, produces hydrogen as a byproduct acs.orgcsic.es
Bio-based Synthesis VariesRice Hull AshVariesVariesUtilizes renewable resources, carbon-neutral researchgate.net

Advanced Characterization Techniques for In-Situ Monitoring of Reactivity

To fully understand and optimize the synthesis and application of this compound, advanced characterization techniques that allow for real-time, in-situ monitoring of its reactivity are essential. mt.com These techniques provide valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com

Spectroscopic methods that are particularly well-suited for this purpose include:

Raman Spectroscopy: This technique can be used to measure gas phase temperatures and species concentrations, as well as to probe gas phase particle nucleation and transport during chemical vapor deposition processes. nist.gov It has also been employed to study the formation of intermediate cobalt species in catalytic reactions involving silanes. acs.orgcsic.es

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for identifying functional groups and monitoring the progress of reactions in real-time. acs.org It can be used to track the consumption of reactants and the formation of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed information about the structure and environment of molecules as a reaction proceeds. csic.es

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify and quantify reaction intermediates and products. csic.es

The application of these in-situ techniques will enable a deeper understanding of the reaction pathways involved in the synthesis and subsequent reactions of this compound, leading to more efficient and controlled processes.

Computational Predictions for New Material Formations and Reactivity Profiles

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of new materials derived from this compound. researchgate.netresearchgate.net DFT calculations can provide insights into molecular structures, thermodynamic parameters, and reaction mechanisms, guiding experimental efforts and accelerating the discovery of novel materials. researchgate.netacs.org

Key areas where computational predictions can be applied include:

Material Properties: Predicting the mechanical, thermal, and electronic properties of polymers and composites formed from this compound. aimspress.com

Reactivity Profiles: Simulating the reactivity of the compound with other molecules to understand its potential for forming new chemical bonds and structures. researchgate.netresearchgate.net This includes studying the effects of different functional groups and reaction conditions. researchgate.net

Reaction Mechanisms: Elucidating the detailed steps of chemical reactions, including the identification of transition states and intermediate species. acs.org This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. csic.es

The following table summarizes the potential applications of DFT in this research area:

ApplicationPredicted PropertiesSignificance
Material Design Mechanical strength, thermal stability, electronic band structureGuiding the synthesis of materials with desired properties for specific applications. aimspress.com
Reactivity Studies Reaction energies, activation barriers, bond dissociation energiesUnderstanding the chemical behavior of this compound and predicting its potential reactions. researchgate.netacs.org
Mechanistic Elucidation Transition state geometries, intermediate structuresOptimizing synthetic pathways and controlling product formation. csic.esacs.org

Exploration of Self-Healing and Responsive Materials Derived from this compound

The unique chemical structure of this compound, with its reactive ethoxy groups, makes it a promising precursor for the development of self-healing and responsive materials. elsevierpure.com These "smart" materials have the ability to repair damage autonomously or change their properties in response to external stimuli.

The introduction of dynamic bonds, such as siloxane (Si-O-Si) bonds, into a polymer network can impart self-healing capabilities. eurekalert.orglabmanager.com The reversible nature of these bonds allows for the material to reform after being damaged. eurekalert.orglabmanager.com this compound can serve as a crosslinking agent to create such networks.

Furthermore, the incorporation of specific functional groups can lead to responsive behaviors. For example, introducing ionic groups can create materials whose mechanical properties change in response to humidity. nih.gov The versatility of organosilicon chemistry allows for the tailoring of these properties for a wide range of applications, including:

Coatings: Self-healing coatings for protecting surfaces from scratches and corrosion. eurekalert.orglabmanager.comcfsilicones.com

Electronics: Flexible and stretchable electronics that can withstand mechanical stress. mdpi.com

Biomaterials: Biocompatible materials for use in medical implants and drug delivery systems. cfsilicones.com

Integration into Multifunctional Hierarchical Architectures

The ability to control the assembly of molecules into complex, hierarchical structures is a key goal in materials science. This compound can be used as a building block for the creation of such multifunctional architectures. rsc.org These materials exhibit properties that arise from the arrangement of their components on multiple length scales.

Techniques for creating hierarchical structures include:

Self-Assembly: Designing molecules that spontaneously organize into desired structures through non-covalent interactions like hydrogen bonding. nih.gov

Templating: Using a pre-existing structure to guide the formation of a new material.

Layer-by-Layer Assembly: Building up a material one layer at a time to create a well-defined architecture.

By integrating this compound into these architectures, it is possible to create materials with a combination of properties, such as:

Enhanced Mechanical Strength: The incorporation of rigid silsesquioxane cages can improve the mechanical properties of polymers. mdpi.com

Luminescence: Doping with rare-earth ions can introduce luminescent properties for applications in sensors and displays. nih.gov

Controlled Porosity: Creating materials with well-defined pore structures for applications in catalysis and separation. nih.gov

Sustainable and Scalable Production Methodologies for Industrial Research

For this compound to be utilized in widespread industrial applications, the development of sustainable and scalable production methods is crucial. This involves not only green chemistry approaches in the synthesis itself but also considering the entire life cycle of the material.

Key considerations for sustainable and scalable production include:

Energy Efficiency: Optimizing reaction conditions and utilizing energy-efficient equipment to reduce the carbon footprint of the manufacturing process. forestsilicone.comrawsource.com

Waste Reduction: Implementing processes that minimize the generation of waste products and byproducts. forestsilicone.com

Circular Economy Principles: Designing processes that allow for the recycling and reuse of materials, moving towards a more circular economy. acs.orgelkem.com This could involve the chemical recycling of silicone waste to produce new silicone products. elkem.com

Resource Management: Utilizing renewable energy sources and responsibly sourced raw materials. rawsource.comminviro.com

The development of such methodologies will not only make the production of this compound more environmentally friendly but also more economically viable for industrial-scale research and commercialization. forestsilicone.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for OCTAETHOXY-1,3,5-TRISILAPENTANE, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves silane precursor reactions under controlled hydrolysis. Key parameters include solvent polarity (e.g., ethanol or toluene), temperature (40–80°C), and stoichiometric ratios of ethoxy groups to silicon centers. Catalysts like HCl or organotin compounds accelerate condensation while minimizing side reactions. Characterization via FT-IR (to confirm ethoxy group retention) and NMR (to assess silicon network connectivity) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • 29Si NMR to analyze silicon bonding environments (Q3/Q4 ratios indicate crosslinking).
  • FT-IR to monitor ethoxy group retention (peaks at ~1080 cm⁻¹ for Si-O-C).
  • Mass Spectrometry (MS) to confirm molecular weight and purity.
    Cross-validate with elemental analysis to ensure stoichiometric consistency .

Q. How does solvent choice impact the stability of this compound during storage?

  • Methodological Answer : Anhydrous, aprotic solvents (e.g., toluene, THF) prevent premature hydrolysis. Storage under inert gas (N2/Ar) at –20°C extends shelf life. Monitor degradation via periodic NMR to detect silanol (Si-OH) formation, a sign of hydrolysis .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound to maximize yield and purity?

  • Methodological Answer : Apply a 2^k factorial design to test variables:

  • Factors : Temperature (40°C vs. 80°C), catalyst concentration (0.1% vs. 1%), and solvent polarity (ethanol vs. toluene).
  • Response Variables : Yield (gravimetric analysis) and purity (HPLC).
    Statistical tools (ANOVA) identify significant interactions. For example, high temperature with low catalyst may favor condensation over hydrolysis, improving yield .

Q. What theoretical frameworks explain the reactivity of this compound in sol-gel processes?

  • Methodological Answer : The hydrolysis-condensation mechanism is guided by:

  • Brønsted Acid-Base Theory : Protonation of ethoxy groups accelerates hydrolysis.
  • Nucleophilic Substitution (SN2) : Attack by water or alcohol on silicon centers.
  • Network Formation Models : Flory-Stockmayer theory predicts gelation thresholds based on silicon connectivity .

Q. How should researchers resolve contradictions in reported catalytic effects on hydrolysis kinetics?

  • Methodological Answer : Conduct a systematic review with meta-analysis to compare studies. Control variables (pH, ionic strength, solvent) in replicate experiments. Use Arrhenius plots to isolate temperature-dependent effects. Conflicting results may arise from differences in catalyst accessibility (e.g., homogeneous vs. heterogeneous conditions) .

Q. What methodological frameworks are recommended for studying thermal stability in nanocomposite applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify weight loss at 200–400°C (ethoxy group degradation).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic crosslinking events.
  • In Situ XRD : Monitor crystallinity changes under thermal stress. Pair with molecular dynamics simulations to predict decomposition pathways .

Q. How can iterative research approaches address knowledge gaps in this compound’s role in nanocomposites?

  • Methodological Answer : Adopt a cyclic workflow:

Hypothesis : Ethoxy group density affects nanocomposite porosity.

Experiment : Synthesize variants with controlled ethoxy substitution.

Characterization : BET analysis for surface area; TEM for dispersion.

Refinement : Adjust precursor ratios based on data.
Iterate to establish structure-property relationships .

Tables for Key Data

Table 1 : Synthesis Optimization via Factorial Design

FactorLow LevelHigh LevelEffect on Yield (%)
Temperature40°C80°C+22.5
Catalyst Conc.0.1%1%+15.3
Solvent PolarityEthanolToluene–8.7

Table 2 : Thermal Stability Analysis

TechniqueKey ObservationImplication
TGA15% weight loss at 250°CEthoxy group degradation
DSCExothermic peak at 180°CCrosslinking initiation
In Situ XRDAmorphous → crystalline transition at 300°CStructural reorganization

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